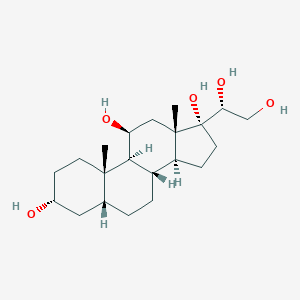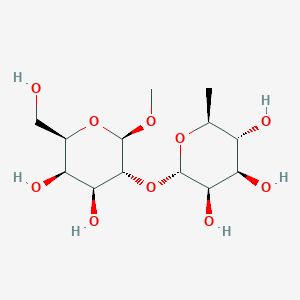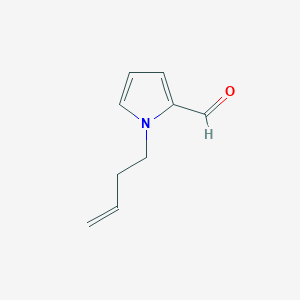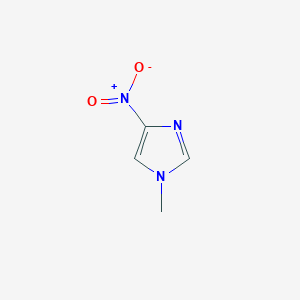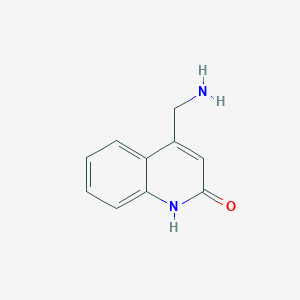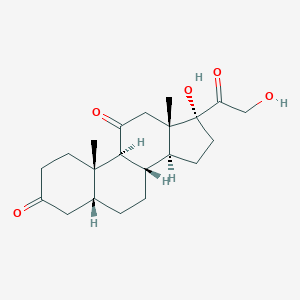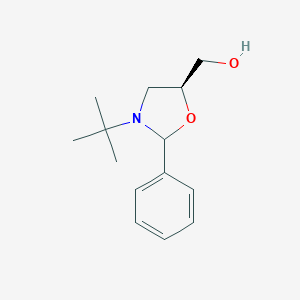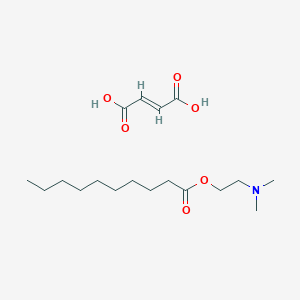![molecular formula C17H28N4O2 B145600 tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate CAS No. 136818-14-9](/img/structure/B145600.png)
tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a pyridinyl moiety with an isopropylamino substituent. Piperazine derivatives are of significant interest due to their biological activities and their role as intermediates in the synthesis of various pharmaceutical compounds.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Similarly, other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, were synthesized through condensation reactions . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape and a two-dimensional zig-zag architecture . The crystal structure of other derivatives, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, showed that the piperazine ring adopts a chair conformation, and the molecules are linked into chains via hydrogen bonds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for further functionalization or for the synthesis of target molecules. The reactivity of these compounds can be influenced by the substituents attached to the piperazine ring. For instance, the presence of a tert-butoxy group can affect the electron density and steric hindrance, thereby influencing the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the piperazine ring. For example, the introduction of a fluorophenyl group can impact the compound's lipophilicity, which is important for drug design . The crystal packing and intermolecular interactions, as analyzed through Hirshfeld surface analysis, provide insights into the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Applications in Asymmetric Synthesis
tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, and related compounds, are significant in the field of asymmetric synthesis. A prominent application involves the use of tert-butanesulfinamide, a chiral sulfinamide, recognized as a gold standard for the stereoselective synthesis of amines and their derivatives. This compound is extensively utilized in asymmetric N-heterocycle synthesis through sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused variants, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Involvement in Synthesis of Therapeutic Agents
The chemical structure of tert-butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate indicates its potential role in the synthesis of therapeutic agents. For instance, it is closely related to compounds used in the synthesis of Vandetanib, a therapeutic agent, where the structural modifications and synthetic routes are analyzed for suitability in industrial production (Mi, 2015).
Contribution to CNS Drug Synthesis
This compound is also associated with the synthesis of central nervous system (CNS) acting drugs. Heterocyclic compounds containing elements like nitrogen, sulfur, and oxygen are pivotal in forming structures like pyridine, which is a core component in drugs affecting the CNS. The chemical groups in these compounds range widely, from pyrylium to benzimidazole, indicating their versatile applications in synthesizing CNS drugs (Saganuwan, 2017).
Role in Dipeptidyl Peptidase IV Inhibitors
Furthermore, compounds structurally related to tert-butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate are found in dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in treating type 2 diabetes mellitus, as DPP IV is a validated target for this condition. The inhibitors are structured around chemical groups including piperidines and piperazines, showcasing the relevance of such structures in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).
Implications in Pharmacophoric Studies
Arylcycloalkylamines, including phenyl piperidines and piperazines, are central pharmacophoric groups in many antipsychotic agents. These structures, including tert-butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, contribute significantly to the potency and selectivity of binding affinity at D2-like receptors, indicating their role in pharmacophoric studies and drug design (Sikazwe et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYJHUUNFUCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440143 | |
| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl 4-(3-(Isopropylamino)Pyridin-2-Yl)Piperazine-1-Carboxylate | |
CAS RN |
136818-14-9 | |
| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

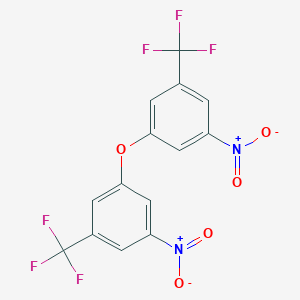


![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
